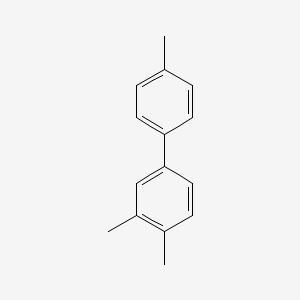

3,4,4'-Trimethyl-1,1'-biphenyl

CAS No.: 66483-38-3

Cat. No.: VC7819761

Molecular Formula: C15H16

Molecular Weight: 196.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 66483-38-3 |

|---|---|

| Molecular Formula | C15H16 |

| Molecular Weight | 196.29 g/mol |

| IUPAC Name | 1,2-dimethyl-4-(4-methylphenyl)benzene |

| Standard InChI | InChI=1S/C15H16/c1-11-4-7-14(8-5-11)15-9-6-12(2)13(3)10-15/h4-10H,1-3H3 |

| Standard InChI Key | BMLWGFRPPLURHG-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)C2=CC(=C(C=C2)C)C |

| Canonical SMILES | CC1=CC=C(C=C1)C2=CC(=C(C=C2)C)C |

Introduction

Chemical Identity and Structural Features

3,4,4'-Trimethyl-1,1'-biphenyl belongs to the class of alkylated biphenyls, characterized by a central biphenyl core substituted with methyl groups. The compound’s IUPAC name derives from the numbering of carbon atoms across the two phenyl rings, with methyl substituents located at positions 3 (first ring), 4 (first ring), and 4' (second ring) . Its planar biphenyl structure facilitates π-π stacking interactions, while the methyl groups introduce steric hindrance that may influence crystallization behavior and solubility.

Table 1: Key Molecular Properties of 3,4,4'-Trimethyl-1,1'-Biphenyl

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 66483-38-3 | |

| Molecular Formula | ||

| Molecular Weight | 196.29 g/mol | |

| Purity (Commercial) | ≥97% |

Comparatively, the isomer 3,4,5'-trimethyl-1,1'-biphenyl (CAS 7383-87-1) shares the same molecular formula but exhibits a melting point of 318 K, as reported in the NIST Chemistry WebBook . This highlights how subtle differences in substitution patterns significantly alter physical properties.

Synthesis and Production Methods

The synthesis of alkylated biphenyls often involves catalytic processes such as hydroalkylation, dehydrogenation, and Friedel-Crafts alkylation. A patented method for producing dimethylbiphenyl isomers (e.g., 3,4'- and 4,4'-dimethylbiphenyl) involves hydroalkylation of toluene with hydrogen over bifunctional catalysts, followed by dehydrogenation of intermediate (methylcyclohexyl)toluenes (MCHT) . This two-step process could theoretically be adapted for trimethylbiphenyl synthesis by introducing additional methyl groups via subsequent alkylation or methylation steps.

Proposed Synthetic Pathway for 3,4,4'-Trimethyl-1,1'-Biphenyl

-

Hydroalkylation: Toluene reacts with hydrogen over a catalyst (e.g., Pt/USY zeolite) to form MCHT.

-

Dehydrogenation: MCHT undergoes catalytic dehydrogenation to yield dimethylbiphenyl .

-

Methylation: The dimethylbiphenyl intermediate is further methylated using methyl halides or methanol in the presence of acidic catalysts (e.g., AlCl₃).

Separation of isomers is critical, as demonstrated in the patent’s use of distillation and crystallization to isolate desired dimethylbiphenyl products . For 3,4,4'-trimethyl-1,1'-biphenyl, advanced chromatographic techniques or fractional crystallization may be required to achieve high purity.

Physical and Chemical Properties

While experimental data specific to 3,4,4'-trimethyl-1,1'-biphenyl are sparse, inferences can be drawn from analogous compounds. The isomer 3,4,5'-trimethyl-1,1'-biphenyl melts at 318 K , suggesting that the 3,4,4' isomer likely has a comparable melting point, though steric effects from the 4'-methyl group may slightly elevate it. The compound’s solubility in organic solvents (e.g., toluene, dichloromethane) is expected to be moderate, decreasing with increasing polarity of the solvent.

Reactivity and Functionalization

The electron-donating methyl groups activate the biphenyl core toward electrophilic substitution, directing incoming substituents to the ortho and para positions relative to existing methyl groups. For example, nitration or sulfonation reactions would preferentially occur at the 2-position of the first ring or the 3'-position of the second ring. Oxidation of methyl groups to carboxylic acids, as seen in dimethylbiphenyl derivatives, could yield dicarboxylic acids useful in polymer synthesis .

Applications and Industrial Relevance

Trimethylbiphenyls serve as intermediates in the production of advanced materials. The patent by US20150080546A1 highlights the use of dimethylbiphenyl isomers in synthesizing biphenyl dicarboxylic acids, which are precursors for high-performance polyesters and plasticizers . By extension, 3,4,4'-trimethyl-1,1'-biphenyl could undergo similar oxidation to produce trimethylbiphenyl dicarboxylic acids, expanding its utility in material science.

Potential Applications

-

Polymer Industry: As a monomer for thermally stable polyesters.

-

Pharmaceuticals: Biphenyl derivatives are explored as endothelin receptor antagonists, though 3,4,4'-trimethyl-1,1'-biphenyl itself has no reported bioactivity .

-

Liquid Crystals: Alkylated biphenyls are components of nematic liquid crystalline phases.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume